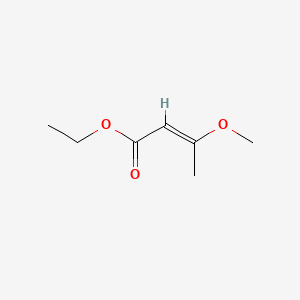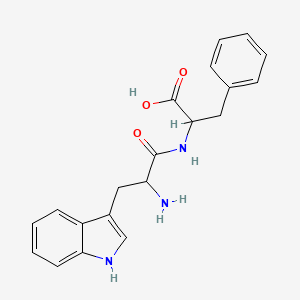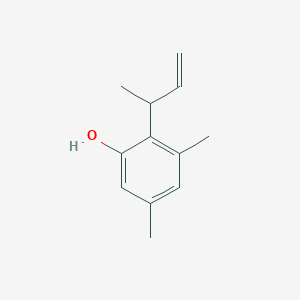![molecular formula C23H16N2O2 B14168121 2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole CAS No. 3788-66-7](/img/structure/B14168121.png)
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole has several scientific research applications:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized as a fluorescent whitening agent in plastics and textiles.
Wirkmechanismus
The mechanism of action of 2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is exploited in various applications, including imaging and sensing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]phenyl]-5-methylbenzoxazole
- 2-(2-Benzoxazolyl)phenyl benzoate
- 4,4′-Di(benzoxazol-2-yl)stilbene
Uniqueness
2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole is unique due to its specific structural configuration, which imparts distinct fluorescent properties. Compared to similar compounds, it offers better stability and higher fluorescence quantum yield, making it more suitable for certain applications .
Eigenschaften
CAS-Nummer |
3788-66-7 |
|---|---|
Molekularformel |
C23H16N2O2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C23H16N2O2/c1-15-6-12-21-19(14-15)24-22(26-21)13-9-16-7-10-17(11-8-16)23-25-18-4-2-3-5-20(18)27-23/h2-14H,1H3 |
InChI-Schlüssel |
KKDLKBVEHOJWKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


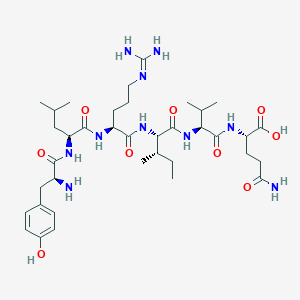


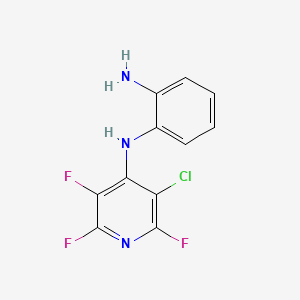

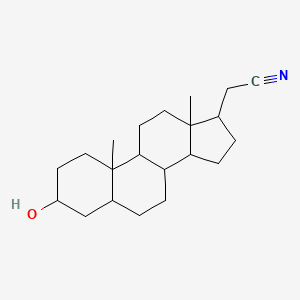
![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)
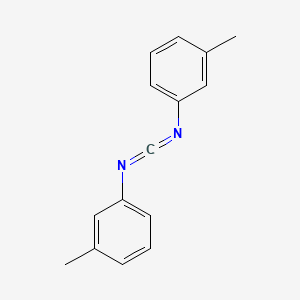
![2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one](/img/structure/B14168076.png)
